molecular formula C11H11N3O4 B2924346 3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid CAS No. 96735-00-1

3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid

Cat. No.: B2924346
CAS No.: 96735-00-1
M. Wt: 249.226
InChI Key: XXZAXZCPUWUTNP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid is an indole derivative featuring a nitro (-NO₂) group at position 5, an aminoethyl (-CH₂CH₂NH₂) substituent at position 3, and a carboxylic acid (-COOH) group at position 2 (Fig. 1). Its molecular formula is C₁₁H₁₁N₃O₄, with a molecular weight of 261.23 g/mol. The compound exhibits moderate polarity due to the nitro and carboxylic acid groups, influencing its solubility in polar solvents like DMSO or aqueous buffers .

Hydrolysis of esters: Ethyl indole-2-carboxylates are hydrolyzed under basic conditions (e.g., NaOH/EtOH reflux) to yield carboxylic acids (e.g., ).

Functionalization: Nitration at position 5 and introduction of the aminoethyl group via alkylation or reductive amination steps .

Applications Indole-2-carboxylic acid derivatives are explored for their biological activities, including enzyme inhibition (e.g., SphK2 in ) and antimicrobial properties.

Properties

IUPAC Name

3-(2-aminoethyl)-5-nitro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c12-4-3-7-8-5-6(14(17)18)1-2-9(8)13-10(7)11(15)16/h1-2,5,13H,3-4,12H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZAXZCPUWUTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)C(=O)O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822489
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of indole to introduce the nitro group at the 5-position. This is followed by the introduction of the carboxylic acid group at the 2-position through carboxylation reactions. The aminoethyl group is then introduced via alkylation reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, properties, and biological activities of 3-(2-amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid with related indole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid 3: -CH₂CH₂NH₂; 5: -NO₂; 2: -COOH C₁₁H₁₁N₃O₄ 261.23 Potential enzyme inhibition; moderate solubility in polar solvents
5-Nitro-1H-indole-2-carboxylic acid 5: -NO₂; 2: -COOH C₉H₆N₂O₄ 222.15 Simpler structure; used as a precursor for nitration studies
3-(2-Aminoethyl)-5-chloro-1H-indole-2-carboxylic acid 3: -CH₂CH₂NH₂; 5: -Cl; 2: -COOH C₁₁H₁₁ClN₂O₂ 238.67 Chloro substituent enhances lipophilicity; explored in antitumor research
3-(Carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid 3: -CH₂COOH; 2: -CH₃; 5: -COOH C₁₂H₁₁NO₄ 233.22 Dual carboxylic acid groups; potential chelating agent
5-Chloro-1H-indole-3-carboxylic acid 5: -Cl; 3: -COOH C₉H₆ClNO₂ 195.60 Plant auxin activity; drug intermediate

Key Observations

Substituent Effects on Bioactivity: Nitro vs. Chloro derivatives (e.g., 3-(2-aminoethyl)-5-chloro analogue) exhibit antitumor activity via ERK/Akt pathway modulation . Aminoethyl Chain: The aminoethyl group enhances water solubility and may facilitate hydrogen bonding with biological targets, a feature absent in simpler analogues like 5-nitroindole-2-carboxylic acid .

Synthetic Complexity :

  • The target compound requires multi-step synthesis (nitration, alkylation), whereas 5-nitroindole-2-carboxylic acid is synthesized via direct nitration of indole-2-carboxylic acid ().

Physicochemical Properties: Solubility: The aminoethyl and carboxylic acid groups improve aqueous solubility compared to methyl or chloro derivatives (e.g., 3-(carboxymethyl)-2-methyl analogue) . Lipophilicity: Chloro-substituted analogues (e.g., 5-chloroindole-3-carboxylic acid) exhibit higher logP values, favoring membrane permeability .

Biological Applications :

  • Indole-2-carboxylic acids with nitro groups are understudied but show promise in enzyme inhibition, while chloro derivatives are established in antitumor research ().
  • Dual carboxylic acid groups (e.g., 3-(carboxymethyl)-2-methyl-5-carboxylic acid) may enable metal chelation, useful in catalysis or medicinal chemistry .

Biological Activity

3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities, particularly in the context of cancer and viral infections. This article summarizes key findings regarding its biological activity, including its mechanisms of action, efficacy against different cell lines, and its potential as an antiviral agent.

  • Molecular Formula : C11H12N4O4
  • Molecular Weight : 248.24 g/mol
  • Structure : The compound features a nitro group and an aminoethyl substituent on the indole ring, which are critical for its biological activity.

Research indicates that the compound may exert its effects through several mechanisms:

  • Anticancer Activity :
    • The compound has shown promising antiproliferative effects against various cancer cell lines. For instance, it was tested against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines. The median inhibitory concentration (IC50) values ranged significantly among derivatives, indicating varying potency levels depending on structural modifications .
  • Antiviral Activity :
    • Studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, a crucial enzyme in the viral life cycle. It demonstrated an IC50 value of approximately 32.37 μM in inhibiting integrase strand transfer, suggesting a viable pathway for further development as an antiviral agent .

Antiproliferative Activity

Table 1 summarizes the antiproliferative activity of 3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid and its derivatives against various cancer cell lines:

CompoundCell LineIC50 (nM)
Parent CompoundPanc-1104
Parent CompoundMCF-786
Parent CompoundHT-2978
Parent CompoundA54966
Derivative VaPanc-126
Derivative VbMCF-744
Derivative VcHT-2956

The data indicates that certain derivatives exhibit enhanced potency compared to the parent compound, with some demonstrating IC50 values below those of established chemotherapeutics like erlotinib .

Mechanistic Studies

Caspase-3 activation assays were conducted to assess apoptosis induction by the compound and its derivatives. Findings indicated that several compounds significantly increased caspase-3 levels compared to untreated controls, highlighting their role in promoting programmed cell death in cancer cells .

Case Studies

In a study investigating the structure-activity relationship (SAR) of indole derivatives, modifications at specific positions of the indole ring were found to significantly affect biological activity. For instance, substituents at the C3 position improved interactions with target proteins involved in cancer proliferation .

Q & A

Q. What mechanistic insights explain the reactivity of the nitro group in this compound?

  • Nitro Group Reactivity :
  • Reduction : Catalyzed by Pd/C under H2_2 to form 5-amino derivatives.
  • Electrophilic Substitution : Nitro directs electrophiles (e.g., Br2_2) to the 4-position of the indole ring .

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